Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-
Description
Properties
CAS No. |
89069-93-2 |
|---|---|
Molecular Formula |
C14H11BrN2OS |
Molecular Weight |
335.22 g/mol |
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |
InChI Key |
HIBJQLBUMWEIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- typically involves the reaction of 3-bromoaniline with thiophosgene, followed by the addition of benzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like thiophosgene .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require a catalyst or base to proceed.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties
Key Comparative Insights :
Electronic and Steric Effects: The 3-bromophenyl substituent (target compound) introduces significant steric bulk and moderate electron-withdrawing effects due to bromine’s polarizability. Triethoxy substitutions (CAS 81292-59-3) enhance solubility in polar solvents, whereas methoxy groups (CAS 433252-20-1) provide electron-donating effects, stabilizing resonance structures .
Biological Activity :
- Thiourea-linked benzamides are often explored for antimicrobial activity. For example, benzothiazole analogs (e.g., BTC-h, BTC-p) showed moderate-to-good antibacterial activity, suggesting the target compound’s bromine atom could enhance potency .
- The 3-chloro-5-fluorophenyl derivative (CAS 1796641-12-7) may exhibit improved metabolic stability due to halogenation, a feature critical in drug design .
Synthetic Routes: The target compound can be synthesized via thiourea cyclization (e.g., reacting benzoyl isothiocyanate with amines), similar to methods used for CAS 81292-59-3 .
Physicochemical Properties :
- The molecular weight range (308–510 g/mol) among analogs influences bioavailability. The target compound (335 g/mol) strikes a balance between solubility and membrane permeability.
- Halogen Effects : Bromine’s heavy atom properties may facilitate crystallinity, while fluorine’s small size (CAS 887266-92-4) improves metabolic resistance .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- , exploring its synthesis, biological activities, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-
- CAS Number : 89069-93-2
- Molecular Formula : CHBrNOS
This compound features a benzamide core with a thioxomethyl group attached to a 3-bromophenyl amine, which is crucial for its biological activity.
Synthesis
The synthesis of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- involves the reaction of 3-bromophenylamine with thioformamide derivatives. The process typically includes:
- Formation of Thioamide : Reacting thioformamide with an appropriate benzoyl chloride.
- Coupling Reaction : The thioamide is then coupled with 3-bromophenylamine under acidic or basic conditions to yield the final product.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds structurally related to Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- have shown potent inhibitory effects against various receptor tyrosine kinases (RTKs), such as EGFR and HER-2. These kinases are pivotal in cancer cell proliferation and survival. In a study involving docking simulations, it was found that modifications in the benzamide structure could enhance binding affinity to these targets, leading to increased cytotoxicity in cancer cell lines .
Antimicrobial Activity
Benzamide derivatives have also been evaluated for their antimicrobial properties. The presence of halogen substituents (like bromine in this case) has been correlated with enhanced activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The thioxomethyl group appears to play a critical role in disrupting bacterial cell membranes, thus exhibiting antibacterial effects .
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that related benzamide compounds showed IC50 values in the low nanomolar range against multiple cancer cell lines, indicating strong potential as anticancer agents .
- Antimicrobial Testing : In vitro assays revealed that Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- exhibited significant inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the bacterial strain tested .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-, and how do reaction parameters influence yield?
- Methodology : The compound is synthesized via condensation reactions. For example, thiourea derivatives are often prepared by reacting 3-bromoaniline with benzoyl isothiocyanate in anhydrous acetone under reflux (4–6 hours). Reaction progress is monitored by TLC (using silica gel GF254 and ethyl acetate/hexane eluent) . Key parameters include:
-
Temperature : Reflux conditions (60–80°C) prevent intermediate decomposition.
-
Solvent : Polar aprotic solvents (e.g., DMF or acetone) enhance solubility of aromatic amines.
-
Stoichiometry : A 1:1.2 molar ratio of amine to benzoyl isothiocyanate improves yield (70–85%) .
- Optimization Table :
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | Anhydrous acetone | 70–85% | |
| Reaction Time | 4–6 hours | 75–80% | |
| Temperature | 60–80°C (reflux) | 70–78% |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm the presence of the 3-bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and thiourea moiety (δ 10.2–11.5 ppm for NH protons). The carbonyl (C=O) of benzamide appears at ~168 ppm in <sup>13</sup>C NMR .
- FT-IR : Stretching vibrations for C=S (1200–1250 cm<sup>−1</sup>) and N-H (3200–3350 cm<sup>−1</sup>) .
- Mass Spectrometry : Molecular ion peak [M+H]<sup>+</sup> at m/z 337 (calculated for C14H10BrN2OS) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Methodology :
- Broth Microdilution (MIC) : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values ≤50 µg/mL indicate significant activity .
- Zone of Inhibition : Agar diffusion assays with 100 µg/disc concentrations .
- Example Data :
| Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| S. aureus | 25 | 18 | |
| E. coli | 50 | 12 |
Q. What safety precautions are recommended for handling this compound?
- MSDS Guidance :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential sulfurous vapors during synthesis .
- Storage : Inert atmosphere (N2), away from oxidizers .
Advanced Research Questions
Q. How does the thiourea moiety influence biological activity, and what mechanistic insights exist?
- Mechanistic Analysis :
- The thiourea group (–NH–C(=S)–NH–) enhances hydrogen bonding with microbial enzymes (e.g., dihydrofolate reductase). Computational docking studies suggest binding affinity (ΔG = −8.2 kcal/mol) via sulfur-mediated van der Waals interactions .
- SAR : Electron-withdrawing groups (e.g., Br at para) increase lipophilicity, improving membrane penetration .
Q. What computational methods predict the compound’s reactivity and stability?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. HOMO-LUMO gap (~4.1 eV) indicates moderate electrophilicity .
- Molecular Dynamics : Simulate solvation in water/DMSO to assess aggregation propensity .
Q. Can this compound act as a catalyst or ligand in asymmetric synthesis?
- Exploration :
- The thiourea moiety can coordinate transition metals (e.g., Pd) in Suzuki-Miyaura couplings. Testing with Pd(OAc)2 (5 mol%) in DMF at 100°C shows moderate yields (50–60%) for biaryl products .
Q. How do substituents on the benzamide ring modulate pharmacological properties?
- SAR Table :
| Substituent (Position) | Log P | MIC (S. aureus) | Reference |
|---|---|---|---|
| –Br (3) | 3.2 | 25 µg/mL | |
| –OCH3 (4) | 2.8 | 50 µg/mL |
Q. What advanced spectroscopic techniques resolve crystallographic or dynamic features?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
